2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol
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Overview
Description
2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a phenoxyethyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via an etherification reaction using 3,4-dimethylphenol and an appropriate alkylating agent.
Introduction of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through a nucleophilic substitution reaction, where a thiol group reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the benzodiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl or sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzodiazole derivatives.
Scientific Research Applications
2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The benzodiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxyethyl and sulfanyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: This compound shares a similar phenoxyethyl structure but lacks the benzodiazole and sulfanyl groups.
2-{[2-(2,5-Dimethylphenoxy)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole: This compound has a similar sulfanyl linkage but features an imidazole ring instead of a benzodiazole ring.
Uniqueness
2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-OL is unique due to its combination of a benzodiazole ring, phenoxyethyl group, and sulfanyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H22N2O2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C19H22N2O2S/c1-14-7-8-16(13-15(14)2)23-11-12-24-19-20-17-5-3-4-6-18(17)21(19)9-10-22/h3-8,13,22H,9-12H2,1-2H3 |
InChI Key |
MMMKQIKKDLENDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CCO)C |
Origin of Product |
United States |
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